molecular formula C9H15NO2 B094335 Methyl-3-(N-pyrrolidinyl)crotonate CAS No. 15424-17-6

Methyl-3-(N-pyrrolidinyl)crotonate

Cat. No.: B094335
CAS No.: 15424-17-6
M. Wt: 169.22 g/mol
InChI Key: UTIVUPFHBDCEGI-FPLPWBNLSA-N
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Description

Methyl-3-(N-pyrrolidinyl)crotonate is an α,β-unsaturated ester derivative featuring a pyrrolidine substituent at the β-position. This compound is structurally characterized by a crotonate backbone (a four-carbon α,β-unsaturated ester) modified with a nitrogen-containing heterocyclic group.

Properties

CAS No.

15424-17-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (Z)-3-pyrrolidin-1-ylbut-2-enoate

InChI

InChI=1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7-

InChI Key

UTIVUPFHBDCEGI-FPLPWBNLSA-N

SMILES

CC(=CC(=O)OC)N1CCCC1

Isomeric SMILES

C/C(=C/C(=O)OC)/N1CCCC1

Canonical SMILES

CC(=CC(=O)OC)N1CCCC1

Other CAS No.

15424-17-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Crotonate

Methyl crotonate (methyl (E)-2-butenoate) is a foundational α,β-unsaturated ester. Key differences include:

  • Reactivity with Ozone: Methyl crotonate reacts with ozone at a rate coefficient of $1.4 \times 10^{-18}$ cm³ molecule⁻¹ s⁻¹, slower than esters with electron-withdrawing substituents (e.g., methyl 3-methyl-2-butenoate: $3.2 \times 10^{-18}$ cm³ molecule⁻¹ s⁻¹) .

Ethyl Crotonate

Ethyl crotonate (ethyl (E)-2-butenoate) is structurally similar but with an ethyl ester group.

  • Applications : Used as a flavoring agent in food (e.g., strawberry, pineapple aromas) due to its fruity odor .
  • Metabolic Fate : Ethyl crotonate is metabolized via esterases, whereas the pyrrolidinyl group in Methyl-3-(N-pyrrolidinyl)crotonate may confer resistance to enzymatic hydrolysis, enhancing bioavailability .

Methyl-3-amino Crotonate

This analog substitutes the pyrrolidinyl group with an amino group.

  • Industrial Use: Methyl-3-amino crotonate is employed in stabilizers and plastics, suggesting that the pyrrolidinyl derivative could have niche applications in polymer chemistry .

Butyrate and Other Short-Chain Fatty Acids (SCFAs)

Crotonate derivatives are often compared to SCFAs like butyrate:

  • Antifungal Activity : Crotonate inhibits Candida albicans hyphal growth more effectively than butyrate under acidic conditions (pH 5.4–6.0), reducing immune escape by 60% compared to 40% for butyrate .
  • Metabolic Effects : Crotonate upregulates β-oxidation in C. albicans, increasing oxygen consumption rates (OCR) by 1.5-fold, whereas butyrate primarily affects histone deacetylase (HDAC) inhibition .

Data Tables

Table 1: Comparative Reactivity of Crotonate Derivatives with Ozone

Compound Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Reference
Methyl Crotonate $1.4 \times 10^{-18}$
Methyl 3-Methyl-2-butenoate $3.2 \times 10^{-18}$
Methyl Tiglate $2.1 \times 10^{-18}$

Key Research Findings

  • Electronic Effects : The pyrrolidinyl group in this compound likely donates electron density via resonance, reducing electrophilicity at the β-carbon compared to methyl crotonate. This could decrease reactivity in Michael addition reactions .
  • Pharmacological Potential: Pyrrolidine-containing compounds often exhibit enhanced blood-brain barrier penetration. This suggests this compound could be explored for neuroactive applications, unlike simpler crotonates .

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